Nuclear factor kappa-light-chain-enhancer of activated B cells activator 1, commonly referred to as NF-kappaBeta activator 1, is a significant compound involved in the regulation of various biological processes, particularly in the context of immune responses, inflammation, and cell survival. This compound plays a crucial role in the activation of the NF-kappaBeta signaling pathway, which is pivotal for the transcriptional regulation of genes associated with these processes.
NF-kappaBeta activator 1 is primarily derived from various biological sources, including mammalian tissues where it is expressed in response to proinflammatory cytokines and other stimuli. The activation of this compound often occurs through pathways involving tumor necrosis factor alpha and interleukin-1, which are critical mediators in inflammation and immune responses.
In terms of classification, NF-kappaBeta activator 1 falls under the category of signaling molecules that regulate transcription factors. It is classified within the broader context of cytokine signaling pathways that influence gene expression related to immune function and cellular stress responses.
The synthesis of NF-kappaBeta activator 1 can be achieved through several methods, primarily focusing on recombinant DNA technology. This involves cloning the gene encoding for NF-kappaBeta activator 1 into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein production.
Technical Details:
The molecular structure of NF-kappaBeta activator 1 consists of several domains that facilitate its interaction with other proteins and its regulatory functions. The protein generally features a kinase domain responsible for its enzymatic activity and a regulatory domain that interacts with various signaling pathways.
Data:
NF-kappaBeta activator 1 participates in numerous biochemical reactions, primarily involving phosphorylation events that activate downstream signaling cascades.
Technical Details:
The mechanism of action for NF-kappaBeta activator 1 involves several key steps:
Data:
Relevant Data or Analyses:
Studies indicate that maintaining appropriate ionic strength and pH during experiments enhances the stability and activity of NF-kappaBeta activator 1.
NF-kappaBeta activator 1 has significant applications in various fields:
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) activation occurs through two evolutionarily conserved pathways distinguished by their molecular components, activation kinetics, and biological functions. The canonical pathway (also termed classical) responds rapidly (within minutes) to a broad spectrum of stimuli, including pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-Alpha, Interleukin-1), pathogen-associated molecular patterns, and antigen receptors [1] [6] [10]. This pathway centers on the Inducible Phosphorylation and Degradation of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha (Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha). Activation triggers the Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase complex (comprising Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha, Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta, and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator), which phosphorylates Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha on critical serine residues (Ser32/36). This phosphorylation marks Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha for K48-linked polyubiquitination by the SCF-β-Transducin Repeat Containing E3 ubiquitin ligase complex, leading to its proteasomal degradation. Consequently, the predominant p50/RelA dimer is liberated, translocates to the nucleus, and drives the expression of genes involved in inflammation, innate immunity, and cell survival [1] [3] [6].
In contrast, the non-canonical pathway (alternative) responds selectively to a subset of Tumor Necrosis Factor receptor superfamily members, including B-Cell Activating Factor Receptor, Lymphotoxin Beta Receptor, Cluster of Differentiation 40, and Receptor Activator of Nuclear Factor Kappa B. Activation is slow and sustained (hours), requiring de novo protein synthesis [5] [8] [10]. Central to this pathway is the regulated stabilization of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase. Under basal conditions, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase undergoes continuous degradation via a Tumor Necrosis Factor Receptor-Associated Factor 2/Tumor Necrosis Factor Receptor-Associated Factor 3/Cellular Inhibitor of Apoptosis Protein 1/2 E3 ubiquitin ligase complex that mediates K48-linked polyubiquitination. Receptor engagement triggers degradation of this complex, particularly Tumor Necrosis Factor Receptor-Associated Factor 3, leading to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase accumulation. Stabilized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase phosphorylates and activates Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha homodimers. Active Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha then phosphorylates the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells2 precursor p100 on specific C-terminal serines (Ser866/870 in humans), targeting it for partial proteasomal processing via K48-linked ubiquitination by SCF-β-Transducin Repeat Containing E3 ligase. This processing removes the inhibitory ankyrin repeat domain of p100, generating the mature p52 subunit and allowing nuclear translocation of the transcriptionally active RelB/p52 dimer [5] [8] [10]. This dimer regulates genes critical for lymphoid organogenesis, B-cell maturation, osteoclast differentiation, and adaptive immunity.
Table 1: Core Features of Canonical and Non-Canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathways
Feature | Canonical Pathway | Non-Canonical Pathway |
---|---|---|
Primary Stimuli | Tumor Necrosis Factor-Alpha, Interleukin-1, Lipopolysaccharides, T-Cell Receptor/B-Cell Receptor engagement, viral/bacterial products | B-Cell Activating Factor, Cluster of Differentiation 40 ligand, Lymphotoxin Alpha/Beta, Receptor Activator of Nuclear Factor Kappa B ligand |
Key Regulatory Step | Inducible Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha degradation | Inducible p100 processing to p52 |
Central Kinase | Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta (requires Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator) | Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha (independent of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator) |
Upstream Kinase | Transforming Growth Factor Beta-Activated Kinase 1 | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase |
Primary Inhibitor Targeted | Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha | p100 (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells2 precursor) |
Ubiquitin Ligase | SCF-β-Transducin Repeat Containing E3 ligase (for Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha) | SCF-β-Transducin Repeat Containing E3 ligase (for p100); Tumor Necrosis Factor Receptor-Associated Factor 2/3/Cellular Inhibitor of Apoptosis Protein 1/2 (for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase degradation) |
Major Transcription Factor | p50/RelA, p50/c-Rel | p52/RelB |
Activation Kinetics | Rapid (minutes) | Slow (hours) |
Protein Synthesis Dependence | No | Yes |
Primary Biological Roles | Inflammation, innate immunity, acute stress response, cell survival | Lymphoid organ development, B-cell survival/maturation, osteoclastogenesis, adaptive immunity |
The discovery of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells began in 1986 when Ranjan Sen and David Baltimore identified a nuclear factor binding to the immunoglobulin kappa light chain enhancer in B lymphocytes, coining the term Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells [6] [10]. Early work revealed its inducible nature and role in B-cell gene expression. The subsequent discovery of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha by Baltimore's group in the early 1990s established the fundamental cytoplasmic sequestration mechanism, with its phosphorylation-triggered degradation forming the cornerstone of canonical pathway understanding [6] [10]. Parallel genetic studies in Drosophila and mice by Alexander Poltorak, Bruno Lemaitre, Bruce Beutler, and Jules Hoffmann linked Toll-like receptors to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation in innate immunity, a breakthrough recognized by the 2011 Nobel Prize in Physiology or Medicine [6].
The non-canonical pathway emerged later, driven by observations of p100 processing in B cells and studies of mice with developmental lymphoid defects. The aly/aly (alymphoplasia) mouse model, characterized by disrupted lymphoid organ development, proved pivotal. Positional cloning revealed mutations in the gene encoding Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase [5] [8]. Concurrently, biochemical studies demonstrated that Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase overexpression specifically induced p100 processing to p52, identifying it as the upstream activating kinase [5] [8] [10]. The critical role of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha was confirmed using knock-in mice harboring phosphorylation-defective Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha mutants, which phenocopied the aly/aly and p100-deficient mice, establishing the core Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase/Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha/p100 axis [5] [8].
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells modulators are classified based on their mechanism of action and target pathway:
Table 2: Classification of Major Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Modulators
Class | Molecular Target/Mechanism | Example Compounds/Agents | Primary Pathway Affected |
---|---|---|---|
Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta Inhibitors | ATP-binding site of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta | BMS-345541, IKK-16, TPCA-1, ML120B | Canonical |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator Inhibitors | Disrupts Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta/Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator interaction | NEMO-Binding Domain peptide | Canonical |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase Inhibitors | ATP-binding site of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase | NIK SMI1, E6820, AM-0216 | Non-Canonical |
Cellular Inhibitor of Apoptosis Protein 1/2 Antagonists | Mimic Second Mitochondria-Derived Activator of Caspase, promoting autoubiquitination/degradation of Cellular Inhibitor of Apoptosis Protein 1/2 | LCL-161, Birinapant, AT-406 | Non-Canonical (via Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase stabilization) |
β-Transducin Repeat Containing Inhibitors | Block SCF-β-Transducin Repeat Containing E3 ligase substrate recognition | None specific clinically available | Both (Blocks Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha/p100 degradation) |
Proteasome Inhibitors | Inhibit 26S proteasome catalytic activity | Bortezomib, Carfilzomib, MG132 | Both (Block proteolysis of ubiquitinated substrates) |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activators | Receptor agonists or upstream signaling activators | Tumor Necrosis Factor-Alpha, Lipopolysaccharides, Phorbol Myristate Acetate, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 | Specific to receptor/activator |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 functions as a specific inducer of the non-canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells pathway, acting upstream to trigger the stabilization and activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase. Mechanistically, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 mimics or potentiates signals from Tumor Necrosis Factor receptor superfamily members like B-Cell Activating Factor Receptor or Cluster of Differentiation 40. This leads to the recruitment and activation of the Tumor Necrosis Factor Receptor-Associated Factor 2/Tumor Necrosis Factor Receptor-Associated Factor 3/Cellular Inhibitor of Apoptosis Protein 1/2 complex, promoting K48-linked ubiquitination and proteasomal degradation of Tumor Necrosis Factor Receptor-Associated Factor 3. As Tumor Necrosis Factor Receptor-Associated Factor 3 is essential for the constitutive degradation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase, its removal results in rapid accumulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase protein [5] [8] [10]. Stabilized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase then phosphorylates and activates Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha, culminating in the phosphorylation, ubiquitination, and partial proteolysis of p100 to p52 and the liberation of RelB/p52 dimers [5] [10].
The RelB/p52 dimer, mobilized by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1, orchestrates a distinct transcriptional program compared to canonical p50/RelA. RelB/p52 exhibits preferential binding to specific κB DNA motifs, often characterized by variations in sequence and spacing compared to those favored by p50/RelA [3] [10]. Furthermore, RelB/p52 displays a unique interactome of transcriptional co-regulators. While it recruits general co-activators like Cyclic Adenosine Monophosphate Response Element-Binding Protein Binding Protein/p300 for histone acetylation, it also shows a predilection for interacting with chromatin remodeling complexes like SWItch/Sucrose Non-Fermentable and nuclear receptor co-regulators, enabling cell type-specific and gene-specific regulation [3] [7]. For instance, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1-induced RelB/p52 cooperates with Nuclear Factor of Activated T-Cells Cytoplasmic 1 to drive osteoclastogenesis genes or with B-Cell Lymphoma 3 to enhance chemokine expression in lymphoid malignancies [3] [10] [38].
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 also influences the chromatin landscape at target genes. RelB/p52 recruitment facilitates histone modifications associated with active transcription, such as Histone H3 Lysine 27 acetylation and Histone H3 Lysine 4 trimethylation. Critically, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 signaling can induce chromatin looping to bring distal enhancers bound by RelB/p52 into proximity with promoters of target genes like Chemokine (C-C Motif) Ligand 19, Chemokine (C-C Motif) Ligand 21, and Vascular Endothelial Growth Factor, which are crucial for lymphoid tissue organization and angiogenesis [3] [7] [10]. This establishes a feed-forward loop maintaining the non-canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells transcriptional state. Moreover, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1-induced p100 processing indirectly influences canonical signaling by reducing the cytoplasmic pool of p100 available to sequester RelA-containing dimers or p50, thereby potentially allowing for crosstalk amplification of inflammatory Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells responses under specific conditions [9] [10].
Table 3: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1-Induced Molecular Interactome and Transcriptional Targets
Molecular Component | Interaction/Function | Biological Consequence | Key Target Genes |
---|---|---|---|
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase | Stabilized by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 via Tumor Necrosis Factor Receptor-Associated Factor 3 degradation | Master kinase activating non-canonical pathway | Nfkb2 (p100/p52), Relb |
p100/p52 | Substrate for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase/Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha; processed upon Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 signaling | Releases RelB/p52 dimer | Ccl19, Ccl21, Vegf |
RelB/p52 Dimer | Primary transcription factor complex activated by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 | Binds specific κB motifs; recruits co-regulators | Birc3 (Cellular Inhibitor of Apoptosis Protein 2), Cxcl12, Cxcl13 |
Cyclic Adenosine Monophosphate Response Element-Binding Protein Binding Protein/p300 | Recruited by RelB/p52; acetylates histones (e.g., Histone H3 Lysine 27) | Chromatin opening; enhances transcription initiation | Cxcl12, Ccl19 |
B-Cell Lymphoma 3 | Interacts with p52 homodimers or RelB/p52; acts as co-activator | Enhances transcription of pro-survival/migration genes | Mmp9, Vegf, Ccl2 |
Nuclear Factor of Activated T-Cells Cytoplasmic 1 | Cooperates with RelB/p52 at specific promoters/enhancers | Drives osteoclast differentiation genes | Acp5 (TRAP), Ctsk (Cathepsin K) |
SWItch/Sucrose Non-Fermentable Complex | Recruited to remodel chromatin at RelB/p52-bound sites | Increases DNA accessibility | Ccl21, Icam1 |
Long-Range Chromatin Loops | Facilitated by RelB/p52 and architectural proteins | Connects distal enhancers with target gene promoters | Ccl19 enhancer-promoter interaction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: